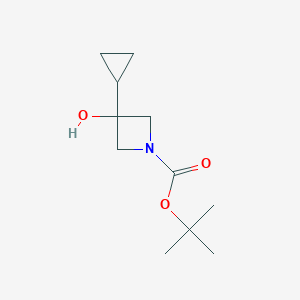

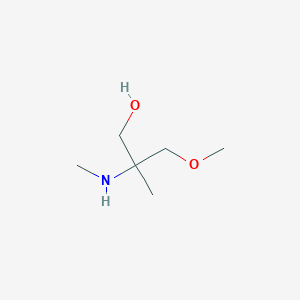

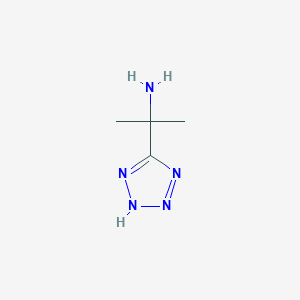

![molecular formula C14H21N3O B1455928 2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one CAS No. 1361120-35-5](/img/structure/B1455928.png)

2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one

Overview

Description

Synthesis Analysis

The synthesis of pyridazine involves various methods, including cyclization reactions. One example is the synthesis of 3-methyl-6-(thiophen-2-yl)pyridazine , which forms brown crystals with a melting point of 125–127 °C .

Molecular Structure Analysis

In the single crystal X-ray structure of 3-methyl-6-(thiophen-2-yl)pyridazine , the molecule adopts a planar topography due to an energetically productive N-to-Sσ* interaction. The torsion angle between the thiophene and pyridazine rings is minimal, and the N-to-S distance is significant .

Chemical Reactions Analysis

Pyridazine derivatives have diverse pharmacological activities. Their easy functionalization at various ring positions makes them valuable building blocks for drug design. For instance, bemor-adan , a 6-benzoxazinylpyridazine derivative, has been evaluated for inhibition of PDE3 in vitro and positive inotropic activity in vivo .

Scientific Research Applications

H₃ Receptor Antagonism

A class of compounds including "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" has been identified as potent histamine H₃ receptor antagonists. These compounds were synthesized to improve pharmacokinetic profiles and were found to possess good drug-like properties and in vivo activity, indicating their potential in therapeutic applications related to the histamine H₃ receptor, such as in the treatment of sleep disorders, obesity, and cognitive disorders (Babu G. Sundar et al., 2011).

Antimicrobial Activity

Compounds structurally related to "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" have been synthesized and evaluated for their antimicrobial activities. The derivatives, particularly those involving 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have shown promising results in antimicrobial screening, suggesting their potential use in developing new antimicrobial agents (V. Peesapati & Srikant Venkata Chitty, 2003).

Anticancer Activity

Piperazine-2,6-dione derivatives, which can be structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. These derivatives were tested against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells, showing good anticancer activity. This indicates the potential application of these compounds in cancer treatment research (Sandeep Kumar et al., 2013).

Novel Heterocyclic Libraries

The compound and its derivatives are part of a broader effort to explore "unconquered" chemical space in heterocyclic chemistry. Research in this area aims to expand chemical diversity by synthesizing novel bicyclic and polycyclic heteroaromatic rings, potentially leading to new medicinal and material science applications (S. Thorimbert et al., 2018).

Role in Adipose Tissue Development

A study utilizing a low-molecular-weight receptor tyrosine kinase inhibitor structurally related to "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" investigated its effect on adipocyte differentiation and adipose tissue development. The inhibitor was found to impair adipocyte differentiation in vitro and reduce adipose tissue development in a murine model, suggesting potential applications in obesity research (H. Lijnen et al., 2011).

properties

IUPAC Name |

2-[[(2S)-pyrrolidin-2-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c18-14-9-11-5-2-1-3-7-13(11)16-17(14)10-12-6-4-8-15-12/h9,12,15H,1-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRMGTDEFPVLCX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=O)N(N=C2CC1)CC3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=CC(=O)N(N=C2CC1)C[C@@H]3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

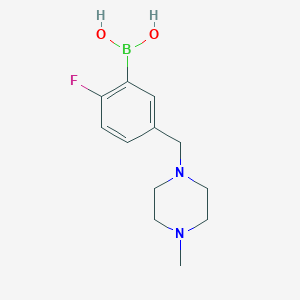

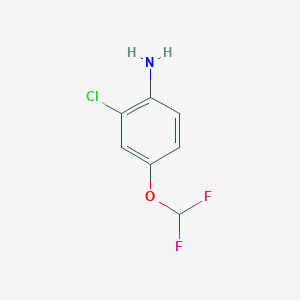

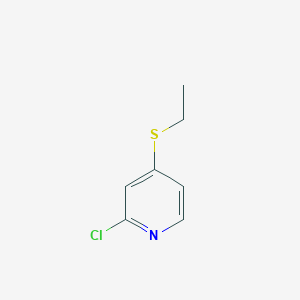

![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)

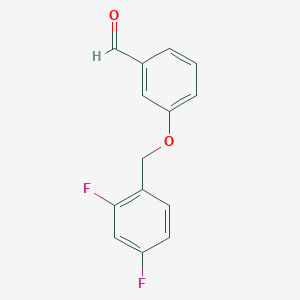

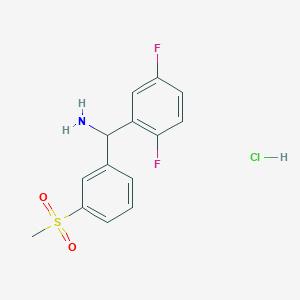

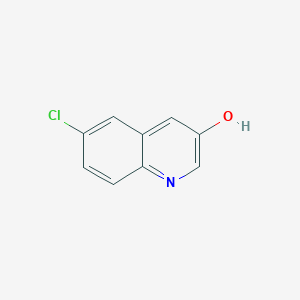

![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)

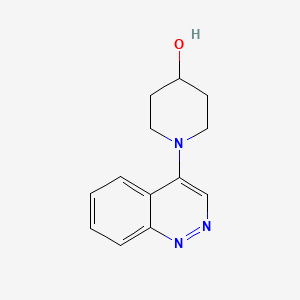

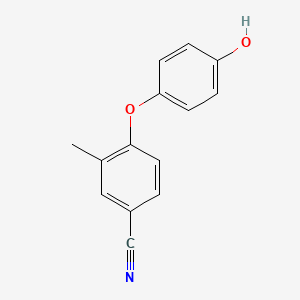

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)